molecular formula C14H12O4 B1581199 2,6-Diacetoxynaphthalene CAS No. 22426-47-7

2,6-Diacetoxynaphthalene

Cat. No. B1581199
M. Wt: 244.24 g/mol
InChI Key: JTUIDPCUTRXCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04814521

Procedure details

In the same manner as in Example 7, 13.0 g of the thus obtained 2,6-dihydroxynaphthalene were acetylated with 5.9 g of acetic acid and 17.6 g of acetic anhydride to obtain 17.5 g of 2,6-diacetoxynaphthalene of the purity of 99.82% (by DSC).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step Two
Quantity
5.9 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([OH:12])[CH:8]=2)[CH:3]=1.[C:13](OC(=O)C)(=[O:15])[CH3:14].[C:20](O)(=[O:22])[CH3:21]>>[C:13]([O:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:12][C:20](=[O:22])[CH3:21])[CH:8]=2)[CH:3]=1)(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC2=CC=C(C=C2C=C1)O
Step Two
Name
Quantity
17.6 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
5.9 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC2=CC=C(C=C2C=C1)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.